Prasinoxanthin

Description

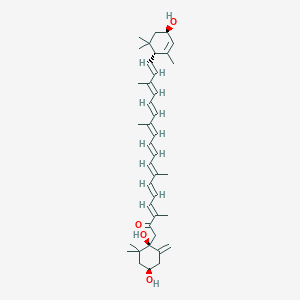

Structure

3D Structure

Properties

Molecular Formula |

C40H56O4 |

|---|---|

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1R,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |

InChI |

InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-36-32(5)23-34(41)25-38(36,7)8)15-11-12-16-29(2)19-14-20-31(4)37(43)27-40(44)33(6)24-35(42)26-39(40,9)10/h11-23,34-36,41-42,44H,6,24-27H2,1-5,7-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t34-,35+,36-,40-/m0/s1 |

InChI Key |

WOJYJHBMWRNRJG-DTJZQRCSSA-N |

SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=C)CC(CC2(C)C)O)O)C)C)(C)C)O |

Isomeric SMILES |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@@]2(C(=C)C[C@H](CC2(C)C)O)O)/C)/C)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=C)CC(CC2(C)C)O)O)C)C)(C)C)O |

Synonyms |

prasinoxanthin |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Prasinoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasinoxanthin is a significant xanthophyll carotenoid found predominantly in certain classes of marine microalgae, particularly the Prasinophyceae.[1][2] As a key pigment in the light-harvesting complexes of these organisms, it plays a crucial role in photosynthesis.[3] Its unique chemical structure, featuring a rare γ-end group and a complex stereochemistry, distinguishes it from more common carotenoids and makes it a subject of interest in chemosystematics, natural product chemistry, and photosynthesis research. This document provides an in-depth technical overview of the chemical structure, stereochemistry, experimental determination, and biosynthesis of this compound.

Chemical Structure and Properties

The structure of this compound has been elucidated through extensive spectroscopic and chemical analysis.[1] It is a tetraterpenoid (C40) characterized by a polyene chain, hydroxyl groups, a ketone group, and two distinct terminal rings.

Systematic Name: (3′R,6′R)-3,6,3′-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one[1] Synonym: Xanthophyll K[1]

The molecule possesses a γ-end group and an ε-end group, a combination that is uncommon among algal carotenoids.[1] The presence of a carbonyl group at the C-8 position and a saturated C-7 to C-8 bond are also defining features.

Quantitative Data

All relevant quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O₄ | [4][5] |

| Molecular Weight | 600.9 g/mol | [4] |

| Exact Mass | 600.41786 Da | [4] |

| Chemical Class | Xanthophyll (C40 Isoprenoid) | [4] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the numbering of the carbon skeleton and the key functional groups.

Caption: Chemical structure of this compound.

Stereochemistry

The stereochemical configuration of this compound is complex, with multiple chiral centers. The definitive assignment of its absolute configuration is critical for understanding its biosynthesis and biological function.

Absolute Configuration

The absolute configuration at the ε-end group has been established as 3′R, 6′R .[1] The chirality at the γ-end group (C-3 and C-6) was tentatively assigned as 3R, 6R based on biogenetic considerations, though this requires further definitive confirmation.[1] The geometry of the double bonds in the polyene chain is presumed to be all-trans (all-E), which is typical for most naturally occurring carotenoids.[5]

| Chiral Center | Absolute Configuration | Confidence |

| C-3 | R | Tentative (Biogenetic)[1] |

| C-6 | R | Tentative (Biogenetic)[1] |

| C-3′ | R | Established[1] |

| C-6′ | R | Established[1] |

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral center based on the spatial arrangement of its substituents.[6][7]

Experimental Protocols for Structure Elucidation

The determination of this compound's structure and stereochemistry relies on a combination of chromatographic separation and spectroscopic analysis techniques.[1]

Experimental Workflow

The general workflow for isolating and characterizing this compound from algal sources is depicted below.

Caption: General experimental workflow for this compound isolation and analysis.

Methodologies

-

Chromatography (TLC and HPLC): Initial separation of the crude pigment extract is often performed using Thin-Layer Chromatography (TLC) for a preliminary assessment of the carotenoid composition.[1] Final purification to obtain pure this compound is achieved using High-Performance Liquid Chromatography (HPLC), typically with a normal-phase or reversed-phase column, allowing for the separation of closely related isomers.[1][2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the pigment.[1] By providing the exact mass, MS confirms the molecular formula (C₄₀H₅₆O₄).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of carotenoids.[1][8]

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. This helps to identify the end groups and the configuration of the polyene chain.[9][10]

-

¹³C NMR: Determines the number of non-equivalent carbons and their hybridization, confirming the carbon skeleton.[1]

-

2D NMR (e.g., COSY): Correlated Spectroscopy (COSY) experiments are used to establish proton-proton connectivities, which is essential for assigning the signals to specific protons in the complex structure.[1]

-

-

Circular Dichroism (CD): CD spectroscopy is crucial for determining the absolute configuration of chiral centers.[1] The chiroptical properties of the molecule, specifically how it interacts with circularly polarized light, provide a signature that can be compared to known standards or theoretical models to assign the stereochemistry.[1][11]

Biosynthesis

This compound belongs to the α-branch of carotenoids, which are derived from α-carotene.[12] Its biosynthesis is an integral part of the carotenoid pathway in prasinophytes.

Biosynthetic Pathway

This compound is understood to be synthesized from lutein, a common α-branch xanthophyll.[3][12] In algae such as Mantoniella squamata, lutein (L) and dihydrolutein (DhL) act as intermediate pigments that are converted into this compound, which then functions as a primary light-harvesting pigment.[3] This conversion is particularly stimulated during periods of low light following high light exposure, suggesting a regulatory mechanism that balances photoprotection and light harvesting.[3]

Caption: Proposed biosynthetic pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Light regulation of carotenoid biosynthesis in the prasinophycean alga Mantoniella squamata - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C40H56O4 | CID 15223585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prumlab.yale.edu [prumlab.yale.edu]

- 9. 1H NMR quantitative determination of photosynthetic pigments from green beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ismar.org [ismar.org]

- 11. Bacterial carotenoids. L. Absolute configuration of zeaxanthin dirhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Prasinoxanthin Biosynthesis Pathway in Prasinophytes: A Technical Guide for Researchers

Abstract

Prasinophytes, a diverse group of picoeukaryotic green algae, are significant contributors to marine primary productivity. A key characteristic of several prasinophyte orders is the presence of the unique xanthophyll, prasinoxanthin. This pigment plays a crucial role in their light-harvesting complexes, allowing them to thrive in specific light environments. Understanding the biosynthesis of this compound is pivotal for comprehending the ecological success of these algae and for potential biotechnological applications in drug development and nutraceuticals, leveraging its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding and a hypothesized pathway for this compound biosynthesis. It includes a summary of quantitative pigment data, detailed experimental protocols for pathway elucidation, and visual representations of the proposed metabolic route and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development with an interest in algal biochemistry and natural product synthesis.

Introduction

Carotenoids are a vast class of isoprenoid pigments synthesized by all photosynthetic organisms. In algae, they serve essential functions in light harvesting and photoprotection.[1] Prasinophytes exhibit a more complex carotenoid profile than many other green algae, with this compound being a significant chemosystematic marker for certain groups, including the orders Mamiellales, Pseudoscourfieldiales, and Prasinococcales.[2][3]

The chemical structure of this compound, (3′R,-6′R)-3,6,3′-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, suggests a complex series of enzymatic modifications from a common carotenoid precursor. While the complete biosynthetic pathway has not been fully elucidated, this guide synthesizes the available evidence to propose a hypothetical pathway and outlines the experimental strategies required for its validation.

The General Carotenoid Biosynthesis Pathway in Green Algae

The biosynthesis of all carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The subsequent steps, leading to the formation of α- and β-carotenes, are highly conserved among green algae and plants.[4][5][6]

Key Upstream Enzymes:

-

Phytoene Synthase (PSY): Catalyzes the first committed step in carotenoid biosynthesis, the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.

-

Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS): Introduce double bonds into the phytoene backbone to form lycopene.

-

Lycopene Cyclases (LCYE and LCYB): Catalyze the cyclization of the ends of the linear lycopene molecule. The combined action of LCYE and LCYB produces α-carotene (with one β-ring and one ε-ring), while LCYB acting on both ends produces β-carotene (with two β-rings).

A notable feature in some prasinophytes, such as Ostreococcus lucimarinus, is the presence of a fusion protein containing both lycopene-epsilon-cyclase and lycopene-beta-cyclase domains.[2] This fusion enzyme likely plays a critical role in controlling the ratio of α- and β-carotene precursors available for downstream modifications.

A Hypothesized Biosynthesis Pathway for this compound

Based on the structure of this compound and the known enzymatic capabilities for xanthophyll modification in algae, a plausible biosynthetic pathway can be proposed. The pathway likely starts from a common xanthophyll precursor, such as lutein or zeaxanthin, which are hydroxylated derivatives of α- and β-carotene, respectively.

Proposed Enzymatic Steps from Precursors to this compound

The formation of this compound from a precursor like lutein would require a series of specific enzymatic reactions, including hydroxylations and a hydrogenation/oxidation step. The following is a hypothetical sequence of events:

-

Hydroxylation at the C-3 position of the β-ring and ε-ring: This step is catalyzed by carotene hydroxylases to produce common xanthophylls like lutein (from α-carotene) and zeaxanthin (from β-carotene). In plants and algae, these reactions are carried out by non-heme di-iron hydroxylases and cytochrome P450-dependent monooxygenases (CYP97A and CYP97C).[4][7]

-

Further Hydroxylation at the C-6 position of the γ-ring precursor: The formation of the γ-end group and its subsequent hydroxylation at C-6 is a key step. This likely involves specific hydroxylases that are unique to this compound-producing algae.

-

Hydrogenation of the C-7, C-8 double bond: This is a distinctive feature of this compound. This reaction is likely catalyzed by a specific reductase.

-

Oxidation at the C-8 position: The final step would be the introduction of a keto group at the C-8 position, likely through the action of a carotenoid ketolase or a dehydrogenase.

The following diagram illustrates a hypothetical pathway for this compound biosynthesis.

Quantitative Data on Pigment Composition

Quantitative analysis of pigment profiles in this compound-containing prasinophytes provides valuable insights into the relative abundance of this carotenoid and its potential precursors. The following tables summarize representative data from the literature.

Table 1: Relative Pigment Composition in this compound-Containing Prasinophytes (% of Total Carotenoids)

| Pigment | Micromonas pusilla | Bathycoccus prasinos | Pycnococcus provasolii |

| This compound | 40-60% | 49% | 69% |

| Micromonal | 10-20% | 16% | - |

| Uriolide | 5-15% | 7% | - |

| Neoxanthin | 10-15% | 14% | 21% |

| Violaxanthin | <5% | <1% | - |

| Lutein | Present | - | - |

| β,β-carotene | <1% | <1% | 3% |

| β,ε-carotene | <1% | <1% | 1% |

| Zeaxanthin | - | - | 2% |

Data compiled from multiple sources.[3][8][9][10] The exact percentages can vary depending on culture conditions such as light intensity and nutrient availability.

Table 2: this compound to Chlorophyll a Ratios in Field Samples

| Location | This compound:Chl a (w/w) | Contribution to Total Chl a | Reference |

| Jiaozhou Bay (May) | ~0.10 | 8.5% (average) | [8] |

| Jiaozhou Bay (August) | ~0.12 | 17.0% (average) | [8] |

Experimental Protocols for Pathway Elucidation

Validating the hypothetical this compound biosynthesis pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately identify and quantify this compound and other carotenoids in prasinophyte cultures.

Protocol:

-

Cell Harvesting: Harvest algal cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Pigment Extraction: Resuspend the cell pellet in 1-3 mL of 95% acetone or methanol. Use a bead beater or sonicator to disrupt the cells and facilitate extraction. Perform extraction on ice and in dim light to prevent pigment degradation.

-

Clarification: Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

HPLC Analysis:

-

Inject the clarified supernatant onto a C18 reverse-phase HPLC column.

-

Employ a ternary gradient elution system. A common mobile phase system consists of:

-

Solvent A: 80:20 methanol:0.5 M ammonium acetate (aq)

-

Solvent B: 90:10 acetonitrile:water

-

Solvent C: Ethyl acetate

-

-

A typical gradient profile might be: 0 min, 90% A, 10% B; 1 min, 100% B; 11 min, 70% B, 30% C; 14 min, 30% B, 70% C; 20 min, 100% B; 25 min, 90% A, 10% B.

-

Monitor the eluent using a photodiode array (PDA) detector, collecting spectra from 350 to 750 nm.

-

-

Quantification: Identify and quantify pigments by comparing retention times and absorption spectra with authentic standards.[11][12][13][14][15]

Identification of Candidate Genes by Comparative Genomics

Objective: To identify genes encoding the putative enzymes in the this compound pathway.

Protocol:

-

Genome/Transcriptome Sequencing: Obtain high-quality genome or transcriptome sequences from a this compound-producing prasinophyte (e.g., Micromonas, Ostreococcus) and a related species that does not produce this compound.

-

Homology Searching: Use known carotenoid biosynthesis enzyme sequences (hydroxylases, ketolases, reductases) from other organisms as queries in BLAST searches against the prasinophyte sequence databases.

-

Comparative Analysis: Identify genes that are present in the this compound-producing species but absent or significantly diverged in the non-producing species.

-

Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships of the candidate genes to known carotenoid biosynthesis enzymes.[16][17][18][19]

Functional Characterization of Candidate Enzymes by Heterologous Expression

Objective: To determine the enzymatic function of the candidate genes identified through comparative genomics.

Protocol:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression construct into a host strain that is engineered to accumulate the putative substrate of the enzyme. For example, to test a hydroxylase, use an E. coli strain engineered to produce β-carotene or lutein.

-

Culture and Induction: Grow the transformed host strain under appropriate conditions and induce gene expression (e.g., with IPTG for E. coli).

-

Metabolite Analysis: Extract the carotenoids from the engineered host and analyze the pigment profile by HPLC. The appearance of a new peak corresponding to the expected product confirms the enzyme's function.

In Vitro Enzyme Assays

Objective: To determine the kinetic properties of the this compound biosynthesis enzymes.

Protocol:

-

Protein Expression and Purification: Express the candidate enzyme with a purification tag (e.g., His-tag) in a suitable host and purify the recombinant protein using affinity chromatography.

-

Assay Reaction:

-

Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., lutein, solubilized with a detergent like CHAPS), and any necessary cofactors (e.g., NADPH for reductases, Fe²⁺ and ascorbate for non-heme di-iron hydroxylases).

-

Incubate the reaction at an optimal temperature.

-

-

Product Analysis: Stop the reaction and extract the carotenoids. Analyze the products by HPLC to determine the rate of product formation.[20][21][22][23]

The following diagram illustrates a general workflow for elucidating the this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The regulation of carotenoid biosynthesis in algae is complex and responsive to environmental cues. Light intensity and quality, as well as nutrient availability, are known to modulate the expression of carotenoid biosynthesis genes.[4][24] It is likely that the this compound pathway is similarly regulated to allow prasinophytes to acclimate to their specific light environments. Future research should focus on transcriptomic analyses under different conditions to identify regulatory elements and transcription factors involved in controlling the flux through this pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating and underexplored area of algal biochemistry. While the exact pathway remains to be fully elucidated, the combination of comparative genomics, heterologous expression, and in vitro enzymology provides a clear roadmap for future research. Unraveling this pathway will not only deepen our understanding of the evolution and ecological adaptation of prasinophytes but also open up possibilities for the biotechnological production of this unique and potentially valuable carotenoid. The methodologies and hypothetical framework presented in this guide offer a solid foundation for researchers to build upon in their quest to fully characterize the this compound biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Carotenoid Biosynthesis in Prasinophytes | Institue of Molecular Physiology (Partial Site) [blogs.uni-mainz.de]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Biological Activities of Microalgal Carotenoids and Their Potential Use in Healthcare and Cosmetic Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microalgal Carotenoids: Therapeutic Application and Latest Approaches to Enhance the Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. limnology-journal.org [limnology-journal.org]

- 11. data.imas.utas.edu.au [data.imas.utas.edu.au]

- 12. academic.oup.com [academic.oup.com]

- 13. scispace.com [scispace.com]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phylogenetic and evolutionary patterns in microbial carotenoid biosynthesis are revealed by comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carotenoid biosynthesis in cyanobacteria: structural and evolutionary scenarios based on comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carotenoid biosynthetic genes in Brassica rapa: comparative genomic analysis, phylogenetic analysis, and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay of beta-carotene 15,15'-dioxygenase activity by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

The Biological Nexus of Prasinoxanthin: A Technical Guide for Marine Algal Research and Drug Discovery

An In-depth Exploration of the Core Biological Functions, Photoprotective Mechanisms, and Biosynthetic Pathways of a Key Prasinophyte Carotenoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prasinoxanthin, a distinctive xanthophyll carotenoid, serves as a critical biomarker for certain clades of marine prasinophytes, a group of picoeukaryotic green algae fundamental to oceanic primary productivity. Beyond its taxonomic significance, this compound plays a vital role in the light-harvesting and photoprotective strategies of these organisms. Embedded within specialized light-harvesting complexes, it contributes to the efficient capture of light energy in the blue-green spectral range, a key adaptation for survival in the oceanic water column. Furthermore, as a xanthophyll, this compound is implicated in the dissipation of excess light energy, thereby mitigating photo-oxidative damage. Its structure suggests potent antioxidant capabilities, including the quenching of singlet oxygen and scavenging of other reactive oxygen species. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its physicochemical properties, proposed biosynthetic pathway, and roles in photoprotection and antioxidation. Detailed experimental protocols for its extraction and analysis are also provided to facilitate further research into its potential applications in drug development and biotechnology.

Introduction: The Significance of this compound

This compound is a C40 tetraterpenoid, belonging to the xanthophyll class of carotenoids, which are oxygenated derivatives of carotenes. Its unique chemical structure distinguishes it from other common algal carotenoids and makes it a valuable diagnostic pigment for the identification and quantification of specific groups of prasinophytes in marine ecosystems. These microscopic algae are significant contributors to global carbon fixation, and understanding their photophysiology is crucial for modeling marine food webs and biogeochemical cycles. For drug development professionals, the antioxidant and photoprotective properties of this compound present opportunities for the discovery of novel therapeutic and photoprotective agents.

Physicochemical Properties and Light Absorption

The biological function of any pigment is intrinsically linked to its chemical structure and light-absorbing properties.

Chemical Structure

This compound is a complex xanthophyll with the molecular formula C₄₀H₅₆O₄. Its structure is characterized by a long polyene chain responsible for its light-absorbing properties, and oxygen-containing functional groups, including hydroxyl and carbonyl moieties, which contribute to its polarity and antioxidant activity.

Light Absorption Characteristics

This compound exhibits characteristic absorption maxima in the blue-green region of the visible spectrum, enabling prasinophytes to efficiently harvest light in oceanic environments where blue and green wavelengths penetrate deepest. The precise absorption maxima can vary depending on the solvent used for extraction.

| Solvent System | Absorption Maxima (λmax) | Reference |

| Not Specified | 446, 474 nm | [1] |

| Ethanol | 448, 476 nm | [2] |

| Acetone | 448, 476 nm | [2] |

This table summarizes the reported absorption maxima of this compound in different solvents. The slight variations are due to solvent polarity effects on the chromophore.

Biological Functions of this compound

This compound's primary biological roles are centered around photosynthesis, specifically in light harvesting and photoprotection. It is also presumed to possess significant antioxidant capabilities.

Role in Light-Harvesting Complexes

This compound is an integral component of the unique light-harvesting complexes (LHCs) of prasinophytes, such as the Lhcp complex in Ostreococcus tauri.[3] These complexes are responsible for absorbing light energy and transferring it to the photosynthetic reaction centers. Each monomer of the Lhcp trimer in O. tauri binds two molecules of this compound, indicating its crucial structural and functional role within the complex.[3] The presence of this compound, alongside other pigments like chlorophylls a and b, and other carotenoids, allows these algae to have a broad absorption spectrum, maximizing their photosynthetic efficiency in the light-limited conditions of the ocean.[3]

Photoprotective Mechanisms

In high-light conditions, photosynthetic organisms are susceptible to photodamage from the over-absorption of light energy. Xanthophylls play a crucial role in mitigating this damage through a process called non-photochemical quenching (NPQ), where excess energy is dissipated as heat.

While the direct involvement of this compound in a specific xanthophyll cycle analogous to the violaxanthin cycle in higher plants has not been fully elucidated, its presence as a major xanthophyll in the LHCs of prasinophytes strongly suggests a role in NPQ.[4] Xanthophylls within the LHCs are known to be involved in the dissipation of excess absorbed light energy.[3][5] The conformational changes within the LHC proteins, triggered by a low pH in the thylakoid lumen, are thought to facilitate the quenching of excited chlorophyll states by xanthophylls.[6]

The following diagram illustrates a generalized workflow for measuring chlorophyll fluorescence and assessing NPQ in marine algae.

Figure 1: Generalized workflow for measuring Non-Photochemical Quenching (NPQ) in marine algae.

Antioxidant Activity

Carotenoids are well-known for their potent antioxidant properties, which arise from their conjugated polyene chain that can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[7]

Singlet oxygen (¹O₂) is a highly reactive and damaging ROS produced during photosynthesis, particularly under high-light stress. Carotenoids can quench ¹O₂ through a physical mechanism, where the energy of ¹O₂ is transferred to the carotenoid, which then dissipates it as heat. While the specific singlet oxygen quenching rate constant for this compound has not been reported, other dietary carotenoids have been shown to have high quenching efficiencies.[8] For instance, lycopene and β-carotene exhibit quenching rate constants in the order of 10⁹ M⁻¹s⁻¹.[8] Given its extensive conjugated system, this compound is expected to be a highly effective singlet oxygen quencher.

In addition to singlet oxygen, other ROS such as superoxide anions and hydroxyl radicals can cause cellular damage. The electron-rich nature of the polyene chain of carotenoids allows them to donate electrons to neutralize these free radicals. The antioxidant capacity of algal extracts containing this compound can be evaluated using various in vitro assays.

The following table summarizes common antioxidant assays that can be used to assess the ROS scavenging potential of this compound-containing extracts.

| Assay | Principle | Measured Endpoint |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a loss of color. | Decrease in absorbance at 734 nm. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at 593 nm. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Preservation of fluorescence over time. |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of carotenoid synthesis in plants and algae, originating from the isoprenoid pathway. While the complete enzymatic pathway is not yet fully elucidated, it is hypothesized to branch off from the main xanthophyll synthesis pathway.

The General Carotenoid Biosynthetic Pathway

The pathway begins with the synthesis of the C40 carotenoid, phytoene, from two molecules of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and isomerization reactions convert phytoene to lycopene. Cyclization of lycopene then leads to the formation of α-carotene and β-carotene, the precursors for various xanthophylls.

Proposed Pathway to this compound

This compound is believed to be synthesized from neoxanthin.[9][10] The conversion of violaxanthin to neoxanthin is catalyzed by the enzyme neoxanthin synthase (NXS).[9] The subsequent enzymatic steps that modify neoxanthin to produce this compound in prasinophytes are currently unknown but likely involve a series of hydroxylation, ketolation, and other modifications catalyzed by carotenoid-modifying enzymes such as hydroxylases and ketolases.[11] The identification of the genes encoding these enzymes in prasinophyte genomes is an active area of research.[3]

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Figure 2: Proposed biosynthetic pathway of this compound from the central carotenoid pathway.

Experimental Protocols

Accurate extraction and quantification of this compound are essential for its study. The following protocols provide detailed methodologies for these procedures.

Pigment Extraction from Marine Algae

This protocol is a standard method for extracting lipophilic pigments, including this compound, from algal biomass.

Materials:

-

Algal biomass (filtered onto a glass fiber filter or as a cell pellet)

-

Acetone (100%, HPLC grade)

-

Methanol (100%, HPLC grade)

-

Ethyl acetate (100%, HPLC grade)

-

Water (deionized)

-

Centrifuge tubes (glass, amber, or wrapped in foil)

-

Glass homogenizer or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Place the filter or cell pellet in a centrifuge tube.

-

Add a sufficient volume of 100% acetone to fully submerge the sample.

-

Homogenize the sample using a glass homogenizer or sonicate on ice until the tissue is disrupted and the solvent is intensely colored.

-

Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean round-bottom flask.

-

Repeat the extraction (steps 2-5) with fresh acetone until the pellet is colorless.

-

Pool all the supernatants.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.

-

Immediately redissolve the dried pigment extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and ethyl acetate).

-

Filter the redissolved extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Store the extract at -20°C or below and analyze by HPLC as soon as possible.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a photodiode array (PDA) or diode array detector (DAD) is the standard method for separating and quantifying this compound.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and a PDA/DAD detector.

-

C8 or C18 reverse-phase HPLC column (e.g., 3.5 µm particle size, 4.6 x 150 mm).

Mobile Phases:

-

Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium acetate (aqueous)

-

Solvent B: 90:10 (v/v) Acetonitrile: Water

-

Solvent C: Ethyl acetate

Gradient Elution Program (Example):

| Time (min) | % Solvent A | % Solvent B | % Solvent C | Flow Rate (mL/min) |

| 0.0 | 100 | 0 | 0 | 1.0 |

| 2.0 | 0 | 100 | 0 | 1.0 |

| 12.0 | 0 | 70 | 30 | 1.0 |

| 16.0 | 0 | 40 | 60 | 1.0 |

| 20.0 | 100 | 0 | 0 | 1.0 |

| 25.0 | 100 | 0 | 0 | 1.0 |

This is an example gradient; optimization may be required depending on the specific column and instrument used.

Detection and Quantification:

-

Set the PDA/DAD detector to scan a wavelength range of 350-750 nm.

-

Identify this compound by its retention time and characteristic absorption spectrum (λmax ≈ 446, 474 nm).

-

Quantify this compound by integrating the peak area at its absorption maximum (e.g., 446 nm) and comparing it to a standard curve prepared from a purified this compound standard of known concentration. If a pure standard is unavailable, quantification can be performed using published extinction coefficients.

The following diagram outlines the general workflow for pigment extraction and HPLC analysis.

References

- 1. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carotenoid biosynthetic genes: Topics by Science.gov [science.gov]

- 3. Carotenoid Biosynthesis in Prasinophytes | Institue of Molecular Physiology (Partial Site) [blogs.uni-mainz.de]

- 4. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neoxanthin: A Promising Medicinal and Nutritional Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of neoxanthin synthase as a carotenoid cyclase paralog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carotenoid modifying enzymes in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Purified Prasinoxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of purified prasinoxanthin, a significant carotenoid found in some prasinophytes. The document details its characteristic absorption spectra, molar absorptivity, and other key spectroscopic data. It also outlines detailed experimental protocols for its purification and analysis, and visualizes key workflows and related biological pathways.

Introduction to this compound

This compound is a xanthophyll carotenoid that serves as a major accessory light-harvesting pigment in certain species of marine microalgae belonging to the class Prasinophyceae. Its chemical structure, (3'R,6'R)-3,6,3'-Trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, gives it unique spectroscopic characteristics that are of interest in the fields of photosynthesis research, natural product chemistry, and potentially in drug development due to the known antioxidant and other bioactive properties of carotenoids.

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification, quantification, and for understanding its photophysical behavior. The following tables summarize the available quantitative data.

Table 1: General and UV-Visible Spectroscopic Properties of this compound

| Property | Data | Reference(s) |

| Trivial Name | This compound (formerly Xanthophyll K) | [1] |

| IUPAC Name | (3'R,6'R)-3,6,3'-Trihydroxy-7,8-dihydro-γ,ε-caroten-8-one | [1] |

| Molecular Formula | C₄₀H₅₆O₄ | [1] |

| Molecular Weight | 600.88 g/mol | [1] |

| Color | Deep pink | [1] |

Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | λmax (nm) | %III:II Band Ratio | Reference(s) |

| n-Hexane | (432), 454.3, 481.5 | 9 | [1] |

| Acetone | 450.9, (465) | 0 | [1] |

| Diethyl ether | 446, (466) | 0 | [1] |

| (Values in parentheses indicate a shoulder rather than a distinct peak) |

Table 3: Molar Absorptivity (ε) of this compound

| Solvent | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Diethyl ether | 446 | 150,000 | [1] |

| n-Hexane | Not available | Not available | |

| Acetone | Not available | Not available |

Note on Other Spectroscopic Data:

-

Mass Spectrometry (MS): While mass spectrometry is used for the identification of this compound, detailed fragmentation patterns are not consistently reported in survey literature. The molecular ion peak corresponding to its molecular weight is the primary identifier.

-

Circular Dichroism (CD) Spectroscopy: Specific circular dichroism spectra for purified this compound are not widely available. CD spectroscopy would be valuable for determining the absolute configuration of its chiral centers and understanding its conformation in different environments.

Experimental Protocols

The following protocols describe generalized yet detailed methods for the extraction, purification, and spectroscopic analysis of this compound from microalgal biomass, based on common practices for carotenoid research.

3.1. Extraction and Purification of this compound

This protocol outlines a multi-step process to isolate this compound from a prasinophyte culture, such as Pycnococcus provasolii.

3.1.1. Biomass Harvesting and Extraction

-

Harvesting: Centrifuge the microalgal culture (e.g., at 5,000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.

-

Cell Lysis and Initial Extraction: Resuspend the cell pellet in 100% acetone. Use sonication or bead beating to disrupt the cells and facilitate pigment extraction. Perform this step on ice and in dim light to minimize pigment degradation.

-

Solvent Extraction: After cell disruption, continue to extract the pigments with acetone by stirring for several hours at 4°C in the dark.

-

Clarification: Centrifuge the extract at 10,000 x g for 10 minutes to pellet cell debris. Collect the supernatant containing the pigments. Repeat the extraction on the pellet until it is colorless.

-

Phase Partitioning: Combine the acetone extracts and add an equal volume of diethyl ether and a half volume of saturated NaCl solution in a separatory funnel. Shake gently and allow the layers to separate. The epiphase (diethyl ether) will contain the pigments. Collect the epiphase and wash it twice with distilled water to remove residual acetone and salts.

-

Drying and Concentration: Dry the diethyl ether extract over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.

3.1.2. Column Chromatography (Initial Purification)

-

Column Preparation: Prepare a silica gel 60 column packed in a non-polar solvent such as n-hexane.

-

Sample Loading: Redissolve the dried pigment extract in a minimal volume of the mobile phase (e.g., n-hexane with a small amount of acetone) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding acetone or ethyl acetate. Carotenes will elute first, followed by xanthophylls of increasing polarity.

-

Fraction Collection: Collect the colored fractions. This compound, being a polar xanthophyll, will elute in the more polar fractions. Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3.1.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation: Use a preparative HPLC system with a C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase for carotenoid separation is a gradient of methanol, acetonitrile, and water.

-

Sample Injection: Redissolve the partially purified this compound fraction from column chromatography in the initial mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum, which can be monitored in real-time with a diode array detector.

-

Purity Check and Storage: Check the purity of the collected fraction by analytical HPLC. Evaporate the solvent under nitrogen and store the purified this compound at -80°C under an inert atmosphere.

3.2. Spectroscopic Analysis

3.2.1. UV-Visible Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the purified this compound in the desired spectroscopic grade solvents (e.g., n-hexane, acetone, diethyl ether).

-

Measurement: Record the absorption spectrum from 350 to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: Determine the wavelengths of maximum absorption (λmax) and the absorbance values at these wavelengths.

3.2.2. Molar Absorptivity Determination

-

Concentration Determination: Accurately determine the concentration of the this compound solution by weighing a sample of the purified solid and dissolving it in a known volume of solvent.

-

Absorbance Measurement: Measure the absorbance at the λmax for that solvent.

-

Calculation: Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the purification and spectroscopic analysis of this compound.

Caption: Workflow for this compound Purification and Analysis.

4.2. Carotenoid-Derived Signaling Pathway

This compound's primary role is in photosynthesis. However, carotenoids, in general, are precursors to various signaling molecules in plants and algae. The diagram below illustrates a generalized pathway for the generation of signaling molecules from carotenoids.

Caption: Generalized Carotenoid-Derived Signaling Pathway.

References

Prasinoxanthin: A Technical Guide to its Antioxidant Potential and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasinoxanthin, a key carotenoid pigment found in certain classes of marine microalgae (Prasinophyceae), is emerging as a compound of interest for its potential health benefits. As a member of the xanthophyll family, it shares structural similarities with well-studied antioxidants, suggesting a role in mitigating oxidative stress. However, a comprehensive understanding of its specific antioxidant capacity and its influence on cellular signaling pathways remains largely unexplored in publicly available research. This technical guide consolidates the current, albeit limited, knowledge on this compound and extrapolates its potential bioactivity by examining closely related and extensively researched marine xanthophylls, namely fucoxanthin and astaxanthin. This document provides an in-depth overview of extraction and analytical methodologies, detailed experimental protocols for assessing antioxidant activity, and a theoretical framework for its potential interaction with key signaling pathways such as Nrf2, MAPK, and NF-κB. All quantitative data for related compounds are presented in structured tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate comprehension and guide future research.

Introduction to this compound

This compound is a specialized carotenoid that serves as a diagnostic marker for several species of marine phytoplankton belonging to the class Prasinophyceae. Like other xanthophylls, its molecular structure, characterized by a long conjugated polyene chain, is indicative of potential antioxidant properties. This structure enables the delocalization of electrons, which is crucial for scavenging reactive oxygen species (ROS) and mitigating cellular damage. While direct studies on the antioxidant efficacy of isolated this compound are scarce, its structural analogues, fucoxanthin and astaxanthin, have been shown to possess potent antioxidant and anti-inflammatory properties, making this compound a compelling candidate for further investigation in drug discovery and nutraceutical development.

Extraction and Analysis of this compound

The initial step in studying this compound's bioactivity is its efficient extraction and accurate quantification from microalgal biomass.

Extraction Protocols

The lipophilic nature of this compound necessitates the use of organic solvents for its extraction from microalgae. The choice of solvent significantly impacts the yield and purity of the extracted pigment.

-

Solvent Selection : Common solvents for carotenoid extraction include acetone, methanol, ethanol, and hexane. Often, a combination of these solvents is employed to optimize extraction efficiency. For instance, an ethanol:hexane mixture has been reported to be effective for a broad range of pigments.[1] Acetone and ethanol are generally recognized as safe (GRAS) solvents.[1]

-

Extraction Procedure :

-

Harvesting : Microalgal cells are harvested from the culture medium by centrifugation.

-

Cell Lysis : The cell wall is disrupted to allow solvent penetration. This can be achieved through methods such as sonication, bead beating, or freeze-thawing.

-

Solvent Extraction : The lysed cell pellet is suspended in the chosen solvent or solvent mixture and agitated, typically at a low temperature and in the dark to prevent degradation of the light- and heat-sensitive carotenoids.

-

Separation : The mixture is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected. This step may be repeated to maximize the yield.

-

Solvent Evaporation : The solvent is evaporated under a stream of nitrogen to obtain a concentrated pigment extract.

-

Analytical and Quantification Methods

Accurate identification and quantification of this compound are crucial for research and development.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for separating and quantifying individual pigments from a complex extract.[2] A C18 reversed-phase column is commonly used with a gradient mobile phase, often consisting of a mixture of solvents like acetonitrile, methanol, and water.[1] Detection is typically performed using a photodiode array (PDA) detector, which allows for the identification of this compound based on its characteristic absorption spectrum.

-

Thin-Layer Chromatography (TLC) : TLC can be used for the qualitative analysis and purification of this compound. The pigment extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a solvent system. The separated pigment bands can be scraped off for further analysis.

-

UV-Visible Spectrophotometry : This method can be used for a rapid estimation of the total carotenoid content in an extract by measuring the absorbance at the wavelength of maximum absorption (λmax) for carotenoids, which is typically between 400 and 500 nm. However, it lacks the specificity to quantify this compound in a mixed pigment sample.

Antioxidant Activity: A Comparative Perspective

Quantitative Antioxidant Capacity of Fucoxanthin and Astaxanthin

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge different types of free radicals. The results are frequently expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in Trolox equivalents (a water-soluble vitamin E analog).

| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Fucoxanthin (all-E) | >100 (weaker than α-tocopherol) | [3] |

| Astaxanthin | 15.39 - 17.5 | [4][5] | |

| Ascorbic Acid (Control) | 19.7 | [4] | |

| ABTS Radical Scavenging | Fucoxanthin (9'Z-isomer) | Stronger than all-E-fucoxanthin | [3] |

| Astaxanthin | 7.7 - 20.32 | [4][5] |

Table 1: Comparative in vitro antioxidant activities of fucoxanthin and astaxanthin. Note the variability in IC50 values which can be attributed to different assay conditions and the specific isomers tested.

| Antioxidant Assay | Compound | ORAC Value (µmol TE/100g) | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | Astaxanthin | 2,822,200 | Modern Survival Blog |

Table 2: ORAC value for astaxanthin. This assay measures the scavenging of peroxyl radicals.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation : Dissolve the test compound (e.g., this compound extract) in a suitable solvent to prepare a series of concentrations.

-

Reaction : Mix a specific volume of the sample solution with the DPPH solution. A corresponding volume of the solvent is used as a blank.

-

Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement : Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance.

Protocol:

-

Preparation of ABTS•+ Solution : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution : Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare a series of concentrations of the test compound.

-

Reaction : Add a small volume of the sample to the ABTS•+ working solution.

-

Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation : Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer. Prepare a solution of AAPH. Prepare a series of concentrations of a standard antioxidant (e.g., Trolox).

-

Sample Preparation : Prepare dilutions of the test sample.

-

Assay Setup : In a 96-well microplate, add the fluorescent probe solution to each well, followed by the sample or standard solutions.

-

Incubation : Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

-

Initiation of Reaction : Add the AAPH solution to all wells to initiate the radical generation and the decay of fluorescence.

-

Measurement : Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~520 nm) at regular intervals for a specified duration (e.g., 60-90 minutes).

-

Calculation : Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the standard curve and is expressed as Trolox equivalents.

Potential Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. While no studies have directly investigated the effects of this compound on these pathways, research on fucoxanthin and astaxanthin provides a strong basis for hypothesizing similar activities for this compound.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.

Fucoxanthin and astaxanthin have been shown to activate the Nrf2 pathway.[6][7][8] They can induce the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[6][7]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. Dysregulation of these pathways is implicated in various diseases. Fucoxanthin and astaxanthin have been demonstrated to modulate MAPK signaling.[9][10][11][12] For instance, they can inhibit the phosphorylation (activation) of p38 and JNK, which are often activated by stress stimuli and can lead to inflammation and apoptosis. By suppressing these pathways, these xanthophylls can exert anti-inflammatory and cytoprotective effects.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fucoxanthin elicits epigenetic modifications, Nrf2 activation and blocking transformation in mouse skin JB6 P+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fucoxanthin Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes | Marine Agronomy [marineagronomy.org]

- 8. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

- 10. researchgate.net [researchgate.net]

- 11. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fucoxanthin Suppresses Osteoclastogenesis via Modulation of MAP Kinase and Nrf2 Signaling [mdpi.com]

The Pivotal Role of Prasinoxanthin in Photosynthesis and Light-Harvesting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasinoxanthin, a key carotenoid found in certain marine microalgae known as prasinophytes, plays a crucial role in the adaptation of these organisms to their light environment. This technical guide provides an in-depth analysis of this compound's function in photosynthesis and light-harvesting, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological and experimental workflows. This compound's unique spectral properties allow for the efficient absorption of blue-green light, which penetrates deeper into the water column, thereby expanding the photosynthetic niche of prasinophytes. It is an integral component of the prasinophyte-specific light-harvesting complex (Lhcp), where it not only functions in light absorption and energy transfer but also contributes to the structural stability of the complex. Understanding the biosynthesis, regulation, and precise function of this compound offers potential avenues for the development of novel photoprotective agents and the bioengineering of photosynthetic organisms for enhanced light capture.

Introduction to this compound

This compound is a xanthophyll carotenoid that is a distinctive pigment in many species of the Prasinophyceae, a class of green algae. Its chemical structure, (3'R,6'R)-3,6,3'-trihydroxy-7,8-dihydro-γ,ε-caroten-8-one, confers specific light-absorbing properties. This pigment is a significant biomarker for the presence of these algae in marine ecosystems. Within the photosynthetic apparatus, this compound is non-covalently bound to the light-harvesting complex proteins, where it performs its primary functions.

Role in Photosynthesis and Light-Harvesting

This compound's primary role is as an accessory light-harvesting pigment. It absorbs light in the blue-green region of the spectrum, a wavelength range where chlorophylls have weaker absorption. This captured light energy is then transferred to chlorophyll molecules within the Lhcp, ultimately fueling the process of photosynthesis.

Beyond light harvesting, this compound also plays a structural role, contributing to the stabilization of the trimeric Lhcp architecture. This structural integrity is vital for the efficient organization of the photosynthetic pigments and the overall function of the light-harvesting antenna. While a direct role in photoprotective signaling pathways has not been definitively established, its presence within the light-harvesting complex suggests a potential, albeit indirect, contribution to the regulation of light energy dissipation under high-light stress.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the physicochemical and functional properties of this compound.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 450.9 nm, (465) nm | Acetone | [1] |

| (432) nm, 454.3 nm, 481.5 nm | n-hexane | [1] | |

| Molar Extinction Coefficient (ε) | 150 x 10³ L mol⁻¹ cm⁻¹ | Diethyl ether (at 446 nm) | [1] |

Table 2: Abundance and Stoichiometry of this compound

| Organism | Parameter | Value | Reference |

| Ostreococcus tauri | Molecules per Lhcp monomer | 2 | [2] |

| Prasinophyceae (general) | This compound to Chlorophyll a ratio | Varies with species and environmental conditions | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound, as well as the structural analysis of the this compound-containing light-harvesting complex.

Pigment Extraction from Prasinophytes

This protocol is adapted from established methods for pigment extraction from microalgae.[6][7][8]

Materials:

-

Prasinophyte cell culture (e.g., Ostreococcus tauri)

-

Centrifuge and centrifuge tubes

-

Liquid nitrogen

-

Mortar and pestle (or bead beater)

-

Acetone (100%, HPLC grade)

-

Water (deionized)

-

Syringe filters (0.22 µm, PTFE)

-

Amber glass vials

Procedure:

-

Cell Harvesting: Centrifuge the algal culture at 4000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.

-

Cell Lysis: Immediately freeze the cell pellet in liquid nitrogen. The frozen pellet can be stored at -80°C or processed immediately. For cell disruption, either grind the frozen pellet to a fine powder using a pre-chilled mortar and pestle or use a bead beater with appropriate beads.

-

Extraction: Add 1 mL of 100% acetone to the powdered cells. Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubation: Incubate the mixture in the dark at 4°C for 24 hours to facilitate complete pigment extraction.

-

Clarification: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.

-

Storage: Store the clarified pigment extract in an amber glass vial at -20°C until HPLC analysis. For long-term storage, flush the vial with nitrogen gas to prevent oxidation.

HPLC Analysis of this compound

This protocol is based on reverse-phase HPLC methods developed for the separation of phytoplankton pigments.[6][9][10][11]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phases:

-

Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium acetate

-

Solvent B: 80:20 (v/v) Acetonitrile:Water

-

Solvent C: Ethyl acetate

Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B | % Solvent C |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 5 | 0 | 100 | 0 |

| 25 | 0 | 30 | 70 |

| 30 | 0 | 100 | 0 |

| 35 | 100 | 0 | 0 |

Procedure:

-

Sample Preparation: Prior to injection, mix the pigment extract with water in a 3:1 (v/v) ratio (extract:water).

-

Injection: Inject 100 µL of the prepared sample onto the HPLC column.

-

Detection: Monitor the elution of pigments using the PDA detector, scanning from 350 to 750 nm. This compound can be specifically monitored at its absorption maximum around 451 nm in the mobile phase.

-

Identification: Identify this compound based on its characteristic retention time and absorption spectrum compared to a purified this compound standard or literature values.

-

Quantification: Quantify the concentration of this compound by integrating the peak area at its absorption maximum and comparing it to a standard curve generated from a known concentration of a this compound standard.

Cryo-Electron Microscopy of the Lhcp Complex

This protocol provides a general workflow for the structural determination of membrane protein complexes like Lhcp using cryo-EM.[3][12][13][14][15]

Procedure:

-

Sample Preparation: Isolate and purify the trimeric Lhcp complex from prasinophyte thylakoid membranes using methods such as sucrose density gradient centrifugation.

-

Grid Preparation: Apply a small volume (3-4 µL) of the purified Lhcp sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).

-

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein complexes in a thin layer of amorphous ice.

-

Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of movie micrographs of the Lhcp particles at various tilt angles.

-

Data Processing:

-

Motion Correction: Correct for beam-induced motion in the movie micrographs.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.

-

Particle Picking: Automatically or manually select individual Lhcp particle projections from the corrected micrographs.

-

2D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles.

-

Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

-

3D Classification and Refinement: Iteratively classify the particles into different 3D classes and refine the 3D structure to high resolution.

-

-

Model Building and Validation: Build an atomic model into the refined 3D density map and validate the final structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

This compound Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Pigment Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Cryo-EM Data Processing Workflow

Caption: A simplified workflow for cryo-EM data processing of membrane protein complexes.

Conclusion and Future Directions

This compound is a vital pigment for the photosynthetic efficiency and ecological success of prasinophytes. Its role in capturing blue-green light and stabilizing the light-harvesting machinery highlights the intricate adaptations of marine algae to their environment. While significant progress has been made in understanding its function and the structure of the complex it resides in, further research is needed in several key areas.

Specifically, direct measurement of the energy transfer efficiency from this compound to chlorophylls using ultrafast spectroscopy would provide crucial quantitative data. Elucidating the complete and regulated biosynthetic pathway of this compound, including the identification and characterization of all involved enzymes, will be essential for potential bioengineering applications.[2][4] Finally, investigating the potential role of this compound or its derivatives in signaling pathways related to photoprotection and light acclimation could reveal novel regulatory mechanisms in photosynthetic organisms.[16][17][18][19][20] Such knowledge will not only deepen our fundamental understanding of photosynthesis but may also inform the development of novel technologies for solar energy conversion and the production of high-value bioproducts.

References

- 1. Femtosecond transient absorption study of carotenoid to chlorophyll energy transfer in the light-harvesting complex II of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversifying Carotenoid Biosynthetic Pathways by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution, Biosynthesis, and Function of Carotenoids in Oxygenic Phototrophic Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Energy Transfer Yield between Carotenoids and Chlorophylls in Peridinin Chlorophyll a Protein Is Robust against Mutations [mdpi.com]

- 6. prometheusprotocols.net [prometheusprotocols.net]

- 7. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]

- 10. perm.ug.edu.pl [perm.ug.edu.pl]

- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. A “Build and Retrieve” methodology to simultaneously solve cryo-EM structures of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Chapter 1 – ET – Cryo EM 101 [cryoem101.org]

- 16. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

Prasinoxanthin: Distribution, Quantification, and Analysis in Phytoplankton

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prasinoxanthin is a significant carotenoid pigment found in certain marine phytoplankton. As a biomarker, its presence and concentration provide valuable insights into phytoplankton community structure and ecosystem dynamics. This technical guide offers an in-depth overview of the distribution of this compound among phytoplankton classes, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway. This information is crucial for researchers in marine biology, chemical ecology, and for professionals exploring novel marine-derived bioactive compounds for drug development.

Distribution of this compound Among Phytoplankton Classes

This compound is primarily recognized as a chemotaxonomic marker for the class Prasinophyceae , which belongs to the phylum Chlorophyta (green algae).[1][2] While chlorophyll b is common to both Chlorophyceae and Prasinophyceae, this compound is a more specific indicator for certain members of the Prasinophyceae.[1] Its detection in environmental samples is a strong indicator of the presence of these specific prasinophytes.[3][4]

Studies have identified this compound in various marine environments, highlighting the ecological significance of the phytoplankton that produce it. For instance, this compound-containing Prasinophyceae have been detected in Jiaozhou Bay, China, where they can constitute a significant portion of the phytoplankton biomass.[2]

Quantitative Analysis of this compound

The abundance of this compound-containing phytoplankton can be estimated by measuring the concentration of this compound relative to chlorophyll a. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of these pigments.[2][5][6]

This compound Concentration in Field Samples

The following table summarizes findings from a study in Jiaozhou Bay, China, illustrating the contribution of this compound-containing Prasinophyceae to the total phytoplankton biomass, represented by chlorophyll a.

| Location | Month (2004) | Average Contribution to Chl a | Maximum Contribution to Chl a |

| Jiaozhou Bay | May | 8.5% | 25.9% |

| Jiaozhou Bay | August | 17.0% | 36.3% |

| Data sourced from a study on Prasinophyceae in Jiaozhou Bay, China.[2] |

Pigment Ratios in Cultured Prasinophytes

The following table provides an example of pigment ratios to chlorophyll a for a cultured prasinophyte species, which can be used in chemotaxonomic software like CHEMTAX to estimate phytoplankton class abundance.

| Pigment | Ratio to Chlorophyll a (g:g) |

| This compound | 0.080 |

| Chlorophyll b | 0.513 |

| Violaxanthin | 0.082 |

| Neoxanthin | 0.000 |

| Data for Pseudoscourfeldia marina.[4] |

Experimental Protocols

Accurate quantification of this compound relies on standardized methodologies for sample collection, pigment extraction, and chromatographic analysis.

Sample Collection and Filtration

-

Water Sampling: Collect seawater samples from desired depths using Niskin bottles or other appropriate samplers. Transfer the water to opaque containers to prevent pigment degradation from light.[7]

-

Filtration: Filter known volumes of seawater (typically 1-4 liters) through glass fiber filters (e.g., GF/F, 0.7 µm nominal pore size). The volume filtered will depend on the expected phytoplankton biomass.

-

Storage: Immediately after filtration, fold the filters, place them in cryovials, and flash-freeze in liquid nitrogen. For long-term storage, keep the filters at -80°C to minimize pigment degradation.[7]

Pigment Extraction

-

Solvent: Use 100% acetone for pigment extraction.[7]

-

Procedure:

-

Place the frozen filter in a centrifuge tube containing 3 mL of 100% acetone.

-

To correct for variations in extraction volume, an internal standard such as canthaxanthin can be added.[7]

-

The filter should be sonicated or mechanically disrupted to ensure complete cell lysis and pigment extraction.

-

Extract for 24-48 hours at -20°C in the dark.[7]

-

-

Clarification: Centrifuge the extract (e.g., at 1,500 rpm for 5 minutes) to pellet the filter and cell debris.[7]

-

Preparation for HPLC: Transfer a known volume of the supernatant (e.g., 1 mL) to an autosampler vial and mix with a specific volume of deionized water (e.g., 300 µL) before injection.[7]

HPLC Analysis

-

Principle: Reverse-phase HPLC separates pigments based on their polarity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase.[5][6]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.

-

A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

-

-

Mobile Phase and Gradient: A common mobile phase involves a gradient of solvents. For example, a three-solvent system could be:

-

Solvent A: 80:20 methanol:ammonium acetate (0.5 M, pH 7.2)

-

Solvent B: 90:10 acetonitrile:water

-

Solvent C: Ethyl acetate The gradient program is designed to elute pigments with varying polarities effectively.

-

-

Detection: Monitor the absorbance at 440 nm for carotenoids and chlorophylls. The PDA detector allows for the acquisition of the full absorbance spectrum of each peak for positive identification against pigment standards.[7][8]

-

Quantification: Calculate pigment concentrations by comparing the peak areas from the sample chromatogram to those of authentic this compound standards of known concentration.[7]

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for phytoplankton pigment analysis.

Simplified Carotenoid Biosynthesis Pathway Leading to this compound

Caption: Proposed biosynthesis pathway for this compound.

Biosynthesis and Functional Significance